molecular formula C9H10N2O3 B4750597 N-(3-methoxyphenyl)ethanediamide

N-(3-methoxyphenyl)ethanediamide

Cat. No.: B4750597
M. Wt: 194.19 g/mol
InChI Key: IEYHLSNASGHCSL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)ethanediamide (referred to as compound 3k in ) is a pyridinyl-thiazolyl carboxamide derivative with a methoxyphenyl substituent. Its structure features a thiazole ring linked to a pyridinyl group and a 3-methoxyphenyl ethanediamide moiety (Fig. 1). This compound was developed as part of a series of angiogenesis inhibitors targeting vascular endothelial growth factor (VEGF) signaling pathways. In preclinical studies, 3k demonstrated potent antiangiogenic activity, suppressing human umbilical vein endothelial cell (HUVEC) colony formation and migration at nanomolar concentrations. It also inhibited VEGF-induced angiogenesis in aortic ring and chick embryo chorioallantoic membrane (CAM) models, outperforming the reference drug Vandetanib in some assays .

Properties

IUPAC Name

N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-7-4-2-3-6(5-7)11-9(13)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYHLSNASGHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with ethyl chloroformate, followed by the addition of ammonia to form the ethanediamide structure. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)ethanediamide.

    Reduction: The compound can be reduced to form N-(3-methoxyphenyl)ethanediamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-(3-hydroxyphenyl)ethanediamide

    Reduction: N-(3-methoxyphenyl)ethanediamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-(3-methoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(3-Methoxyphenyl)ethanediamide belongs to the ethanediamide (oxalamide) class, characterized by two amide bonds linked to a central ethane backbone. Below is a comparative analysis of 3k with structurally or functionally related compounds from diverse applications:

Compound Name Key Structural Features Functional Groups Biological Activity/Application Reference
This compound (3k) Thiazole ring, pyridinyl, 3-methoxyphenyl Ethanediamide, thiazole, pyridine Antiangiogenic, antitumor (VEGF pathway)
QOD (Quinolinyl oxamide derivative) Benzodioxol, tetrahydroquinolinyl Ethanediamide, benzodioxol Falcipain inhibition (antimalarial)
N-Ethyl-N′-(oxazinan sulfonyl)ethanediamide Oxazinan, sulfonyl, ethyl Ethanediamide, sulfonyl, oxazinan Undisclosed (structural motif suggests protease targeting)
3-Chloro-N-phenyl-phthalimide Phthalimide ring, chloro, phenyl Phthalimide, chloro Polymer synthesis monomer
Benzothiazole acetamides Trifluoromethyl, methoxyphenyl, acetamide Acetamide, benzothiazole Kinase inhibition (structural analogues)

Key Comparative Insights

Ethanediamide Core vs. Other Amide Derivatives

  • 3k , QOD , and the N-Ethyl sulfonyl derivative share the ethanediamide backbone, which enhances hydrogen-bonding capacity and target selectivity. In contrast, benzothiazole acetamides () and 3-chloro-N-phenyl-phthalimide () lack this feature, instead relying on single amide or imide groups for activity .

Biological Activity and Target Specificity 3k’s thiazole-pyridinyl framework enables potent VEGF pathway inhibition, critical for its antiangiogenic effects. The methoxyphenyl group enhances solubility and target binding . QOD’s benzodioxol and tetrahydroquinolinyl substituents optimize binding to falcipain-2, a protease essential for malaria parasite survival . Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are structurally distinct but share 3k’s aromaticity; their chloro and phenyl groups facilitate polymerization in material science applications .

Therapeutic vs. Non-Therapeutic Applications 3k and QOD are bioactive molecules with clear therapeutic roles (cancer and malaria, respectively). 3-Chloro-N-phenyl-phthalimide is exclusively used in polymer chemistry, highlighting the structural versatility of amide/imide derivatives .

Research Findings and Limitations

  • 3k ’s efficacy in suppressing HUVEC migration (IC₅₀: 0.8 µM) and tumor growth (65% inhibition at 30 mg/kg) surpasses early-generation antiangiogenics like Vandetanib . However, direct comparisons with QOD or benzothiazole acetamides are absent in the evidence.
  • Structural analogues like the N-Ethyl sulfonyl derivative and benzothiazole acetamides underscore the importance of substituent-driven activity but lack explicit biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)ethanediamide
Reactant of Route 2
N-(3-methoxyphenyl)ethanediamide

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